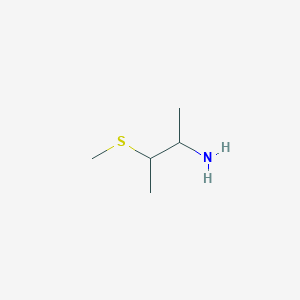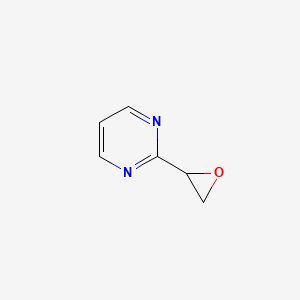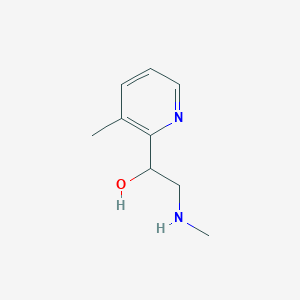
3-(Methylsulfanyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its sulfur-containing side chain, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable halide with a methylsulfanyl group. For instance, starting with 2-bromo-3-methylbutane, the reaction with methylthiolate (CH3S-) under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halides, alkylating agents, and other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and sulfur-containing compounds.
科学的研究の応用
3-(Methylsulfanyl)butan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Methylsulfanyl)butan-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfur-containing side chain can participate in redox reactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with a single methyl group.
Ethylamine (C2H5NH2): Similar to methylamine but with an ethyl group.
Butylamine (C4H9NH2): A longer carbon chain compared to 3-(Methylsulfanyl)butan-2-amine.
Uniqueness
This compound is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and biological interactions. This differentiates it from other simple amines and makes it valuable in specialized applications .
特性
分子式 |
C5H13NS |
|---|---|
分子量 |
119.23 g/mol |
IUPAC名 |
3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C5H13NS/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3 |
InChIキー |
CMANKAZTOFVGIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)





![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)

